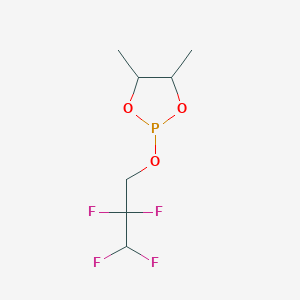
4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dioxaphospholane ring substituted with dimethyl and tetrafluoropropoxy groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The tetrafluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,5-dimethyl-2-({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamothioyl}amino)thiophene-3-carboxylate
- Methyl 4,5-dimethyl-2-({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]carbamothioyl}amino)thiophene-3-carboxylate
Uniqueness
4,5-Dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane is unique due to its specific structural features, such as the dioxaphospholane ring and the tetrafluoropropoxy group. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
115044-88-7 |
|---|---|
Formule moléculaire |
C7H11F4O3P |
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H11F4O3P/c1-4-5(2)14-15(13-4)12-3-7(10,11)6(8)9/h4-6H,3H2,1-2H3 |
Clé InChI |
ZXUMKQRNUTVRMX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OP(O1)OCC(C(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


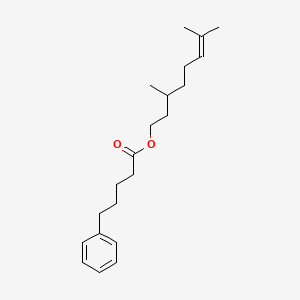
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

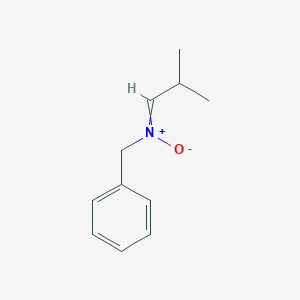
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
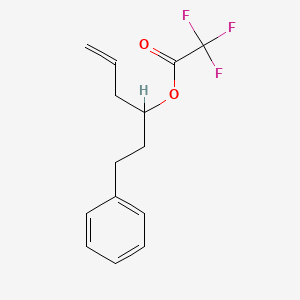
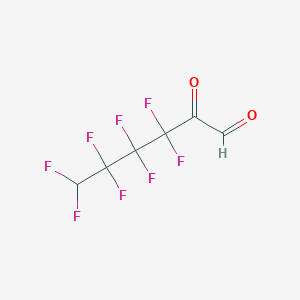

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
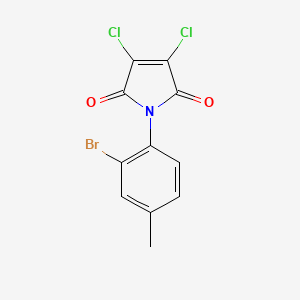
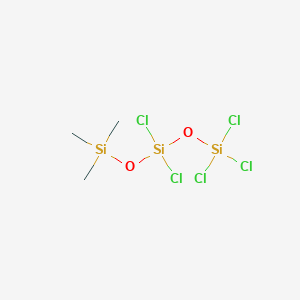
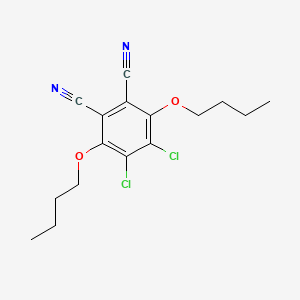

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
